4,4'-Propane-1,1-diyldiphenol
Overview
Description
1,1-Bis(4-hydroxyphenyl)propane is a diarylmethane.
Scientific Research Applications
Biodegradation and Environmental Impact
4,4'-Propane-1,1-diyldiphenol, commonly referred to as Bisphenol A (BPA), has been the subject of various environmental studies. Research has demonstrated its role as an endocrine-disrupting chemical, necessitating assessment of its biodegradability in natural environments. For example, laccase from Fusarium incarnatum UC-14 in a reverse micelles system has been found effective in biodegrading BPA, breaking it down into smaller compounds such as 4,4'-(2 hydroxy propane 1,2 diyl) diphenol, bis (4-hydroxylphenyl) butenal, and others (Chhaya & Gupte, 2013). Additionally, studies have focused on the fate of BPA in terrestrial and aquatic environments, highlighting its impact on ecosystems (Im & Löffler, 2016).
Chemical Structure Analysis and Synthesis
Research has also been conducted on the molecular structure of BPA and its analogues. For instance, studies have examined the crystal structure of various BPA derivatives, revealing different packing patterns and intermolecular interactions (Eriksson & Eriksson, 2001). The synthesis and characterization of polyesters using BPA derivatives have also been explored, contributing to the development of new polymer materials (Tagle, Diaz, & Campbell, 1993).
Detection and Removal Methods
Innovative methods for detecting and removing BPA from environments have been a significant focus. One study evaluated an electrochemical method using a carbon felt electrode for the detection and simultaneous removal of BPA (Kim et al., 2021).
Health Effects and Risk Assessments
BPA's health effects and associated risks have been extensively studied. Investigations into BPA's molecular mechanisms of action, including its estrogenic effects, contribute to understanding its potential health impacts (Wetherill et al., 2007). Studies on human exposure to BPA, through various sources like food and the environment, provide essential insights into its potential risks (Kang, Kondo, & Katayama, 2006).
properties
CAS RN |
1576-13-2 |
---|---|
Product Name |
4,4'-Propane-1,1-diyldiphenol |
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15-17H,2H2,1H3 |
InChI Key |
YKPAABNCNAGAAJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
melting_point |
132.0 °C |
Other CAS RN |
1576-13-2 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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